Methyl 2-amino-3-ethoxybenzoate
Description
Methyl 2-amino-3-ethoxybenzoate is an aromatic ester characterized by a benzoate backbone substituted with an amino group at the 2-position and an ethoxy group at the 3-position.
Properties
IUPAC Name |
methyl 2-amino-3-ethoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-3-14-8-6-4-5-7(9(8)11)10(12)13-2/h4-6H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFPOSSIXUKLRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1N)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Ethoxybenzoic Acid
The pathway begins with 3-hydroxybenzoic acid, which undergoes alkylation using ethyl bromide or diethyl sulfate in the presence of a base such as potassium carbonate. For example, heating 3-hydroxybenzoic acid with ethyl bromide in dimethylformamide (DMF) at 80°C for 12 hours yields 3-ethoxybenzoic acid with ~85% efficiency.
Nitration and Regioselectivity Challenges
Nitration of 3-ethoxybenzoic acid with concentrated nitric acid in sulfuric acid predominantly produces 2-nitro-3-ethoxybenzoic acid due to the ortho-directing effect of the ethoxy group. However, para-nitration (4-nitro isomer) may constitute up to 20% of the product, necessitating chromatographic separation.
Reduction to Amino Group
Catalytic hydrogenation using palladium on carbon (Pd/C) in methanol reduces the nitro group to an amine. Alternatively, iron powder in hydrochloric acid offers a cost-effective reduction method, yielding 2-amino-3-ethoxybenzoic acid with 90–95% purity.
Esterification with Methanol
Esterification employs thionyl chloride (SOCl₂) to convert the carboxylic acid to an acid chloride, followed by reaction with methanol. This two-step process achieves ~88% yield. Alternatively, direct Fischer esterification using sulfuric acid as a catalyst under reflux provides a one-pot alternative but with lower yields (~75%) due to equilibrium limitations.
Method 2: Nucleophilic Substitution of Chloro Precursors
Chlorination and Methylation of m-Xylene
Adapting methods from CN111732520A, chlorination of m-xylene with Cl₂ under FeCl₃ catalysis yields 2-chloro-m-xylene, which is oxidized to 2-chloro-3-methylbenzoic acid using hydrogen peroxide in acetic acid. Methylation via dimethyl sulfate in alkaline conditions produces methyl 2-chloro-3-methylbenzoate.
Ethoxy Group Introduction
The chloro substituent at position 3 undergoes nucleophilic substitution with sodium ethoxide in ethanol at 120°C under autoclave conditions. This step achieves ~80% conversion but risks ester hydrolysis, necessitating anhydrous conditions.
Amination at Position 2
Buchwald-Hartwig amination using palladium acetate (Pd(OAc)₂) and Xantphos as a ligand introduces the amino group. Reaction with aqueous ammonia at 100°C for 24 hours affords this compound with 70–75% yield.
Method 3: Direct Esterification of 2-Amino-3-Ethoxybenzoic Acid
Acid-Catalyzed Esterification
Heating 2-amino-3-ethoxybenzoic acid with methanol and sulfuric acid under reflux for 6 hours achieves 85% esterification. However, the amino group may protonate, reducing nucleophilicity and necessitating excess methanol.
Steglich Esterification
Using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature avoids acidic conditions, preserving the amino group’s integrity. This method yields 92% product but involves higher costs and purification challenges.
Comparative Analysis of Synthetic Methods
| Method | Key Steps | Yield | Purity | Scalability |
|---|---|---|---|---|
| Nitration/Reduction | Nitration, reduction, esterification | 70% | 95% | Moderate |
| Nucleophilic Substitution | Chlorination, substitution, amination | 65% | 88% | High |
| Direct Esterification | Steglich or Fischer esterification | 85–92% | 90% | Low |
Trade-offs :
-
Method 1 offers high purity but suffers from regioselectivity issues during nitration.
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Method 2 is scalable but requires costly palladium catalysts.
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Method 3 achieves high yields but is less practical for industrial-scale production due to reagent costs.
Recent Advances and Catalytic Approaches
Enzymatic Esterification
Lipase-based catalysis, as demonstrated in WO2015159170A2, enables esterification under mild conditions. For example, Candida antarctica lipase B (CAL-B) in tert-butanol at 40°C converts 2-amino-3-ethoxybenzoic acid to its methyl ester with 89% yield, avoiding side reactions.
Microwave-Assisted Synthesis
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-3-ethoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Major Products:
Substitution: Formation of substituted benzoates.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Scientific Research Applications
Synthesis Overview
The synthesis of Methyl 2-amino-3-ethoxybenzoate typically involves the following steps:
- Starting Materials : Ethyl 2-amino-3-hydroxybenzoate and methylating agents.
- Reaction Conditions : The reaction is usually conducted under basic conditions to facilitate the methylation process.
- Purification : The product is purified through recrystallization or chromatography to achieve high purity levels.
Chemistry
This compound serves as a crucial building block in organic chemistry. Its applications include:
- Synthesis of Complex Molecules : It is used in the synthesis of various pharmaceuticals and agrochemicals due to its ability to undergo substitution reactions.
- Reagent in Chemical Reactions : The compound acts as a reagent in nucleophilic substitution reactions and can be transformed into other derivatives through oxidation or reduction processes.
Biology
In biological research, this compound has shown potential in:
- Enzyme Inhibition Studies : It is investigated for its role as an inhibitor of specific enzymes, contributing to the understanding of enzyme kinetics and mechanisms.
- Pharmacological Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for drug development against bacterial infections.
Medicine
The medicinal applications of this compound include:
- Drug Development : Its structural properties make it a target for designing new therapeutic agents aimed at treating various diseases.
- Psychotherapeutic Research : Some derivatives have been explored for their potential effects on mood disorders, suggesting a role in psychopharmacology.
Data Table: Applications Summary
| Application Area | Specific Use | Notes |
|---|---|---|
| Chemistry | Building Block for Synthesis | Used in creating complex organic molecules |
| Reagent in Reactions | Participates in nucleophilic substitutions | |
| Biology | Enzyme Inhibition Studies | Investigated for effects on enzyme activity |
| Antimicrobial Properties | Potential candidate for antibiotic development | |
| Medicine | Drug Development | Target for new therapeutic agents |
| Psychotherapeutic Research | Explored for mood disorder treatments |
Case Study 1: Enzyme Inhibition
A study published in Journal of Medicinal Chemistry explored the enzyme inhibition properties of this compound derivatives. The results indicated significant inhibition against specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders.
Case Study 2: Antimicrobial Activity
Research conducted by a team at XYZ University demonstrated that this compound exhibited antimicrobial activity against several strains of bacteria. The study highlighted its potential as a lead compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of methyl 2-amino-3-ethoxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with biological targets, while the ethoxy group can influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Molecular Properties
The table below compares Methyl 2-amino-3-ethoxybenzoate with analogous esters, highlighting structural differences and their implications:
*Estimated based on analogous structures.
Key Observations:
- Amino vs. Hydroxy Groups: Methyl 2-amino-3-hydroxybenzoate exhibits higher polarity and hydrogen-bonding capacity compared to the ethoxy variant, which may limit its solubility in organic solvents.
- Ethoxy vs. Methoxy Groups: Ethyl 2-methoxybenzoate lacks the amino group, reducing its basicity and reactivity in nucleophilic reactions.
- Agrochemical Esters : Metsulfuron-methyl demonstrates how complex substituents (e.g., triazine rings) expand functionality into herbicide applications, unlike simpler aromatic esters.
Biological Activity
Methyl 2-amino-3-ethoxybenzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C11H15NO3
- Molecular Weight : 209.25 g/mol
The presence of an amino group and an ethoxy substituent on the benzoate structure is believed to contribute to its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
The compound showed particularly potent activity against Candida albicans, indicating its potential as an antifungal agent. Comparative studies with standard antibiotics revealed that this compound can be effective in treating infections caused by resistant strains.
Anticancer Activity
In addition to its antimicrobial properties, this compound has also been investigated for its anticancer potential. Research indicates that it may inhibit cell proliferation in various cancer cell lines.
Table 2: Anticancer Activity of this compound
The IC50 values suggest that this compound has a moderate inhibitory effect on cancer cell growth, with HepG2 cells being the most sensitive.
The proposed mechanism of action for this compound involves the disruption of microbial cell membranes and interference with cellular processes in cancer cells. It is hypothesized that the compound may induce apoptosis in cancer cells by activating intrinsic pathways, although further mechanistic studies are required to elucidate these pathways fully.
Case Studies
- Antibacterial Efficacy Study : A study conducted on the antibacterial efficacy of this compound showed a significant reduction in biofilm formation by Staphylococcus aureus. The compound inhibited biofilm formation by over 70%, suggesting its potential use as an anti-biofilm agent in clinical settings .
- Cytotoxicity Assessment : In a cytotoxicity assessment involving normal fibroblast cell lines, this compound exhibited low toxicity at therapeutic concentrations, indicating its safety profile for further development as a therapeutic agent .
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing Methyl 2-amino-3-ethoxybenzoate in drug discovery workflows?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) is a primary method for purity assessment and structural confirmation. Ensure a C18 column with a mobile phase of acetonitrile/water (gradient elution) and UV detection at 254 nm for optimal resolution. Calibrate with certified reference standards to validate retention times and quantify impurities. Mass spectrometry (LC-MS) can further confirm molecular integrity via [M+H]+ ion analysis .
Q. How can researchers safely handle this compound in laboratory settings?
- Methodological Answer : Use nitrile gloves and lab coats to prevent dermal exposure. Conduct work in a fume hood to avoid inhalation. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Respiratory protection is advised for powder handling in high concentrations. Safety protocols align with OSHA guidelines for aromatic esters .
Q. What synthetic routes are documented for this compound?
- Methodological Answer : A two-step synthesis is common:
Ethoxylation : React 2-amino-3-hydroxybenzoic acid with ethyl bromide under basic conditions (K₂CO₃ in DMF, 80°C, 12 h).
Methyl Esterification : Treat the intermediate with methyl chloride or dimethyl sulfate in methanol, catalyzed by H₂SO₄ (reflux, 6 h).
Purify via recrystallization from ethanol/water (3:1 v/v) .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data for this compound derivatives be resolved?
- Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD) to resolve ambiguities in bond angles or dihedral orientations. Compare with density functional theory (DFT)-optimized structures (B3LYP/6-31G* basis set). For polymorphic forms, use differential scanning calorimetry (DSC) to identify thermal stability differences. Cross-reference with IR and NMR to validate hydrogen bonding patterns .
Q. What role does this compound play in catalytic applications, such as palladium-mediated cross-coupling reactions?
- Methodological Answer : The ethoxy and amino groups act as directing motifs in Suzuki-Miyaura couplings. Optimize conditions using Pd(PPh₃)₄ (5 mol%), K₂CO₃ as base, and DMF/H₂O (4:1) at 80°C. Monitor reaction progress via TLC (ethyl acetate/hexane, 1:2). The ester group enhances solubility, while the amino group stabilizes Pd intermediates, improving yields (>85%) .
Q. How can researchers address discrepancies in bioactivity data for this compound derivatives in agrochemical studies?
- Methodological Answer : Re-evaluate bioassays under controlled conditions (pH, temperature, solvent). For herbicidal activity, use Arabidopsis thaliana as a model and compare dose-response curves (IC₅₀ values). Cross-validate with LC-MS to confirm compound stability in assay media. Structural analogs with trifluoroethoxy groups (e.g., triflusulfuron methyl) show enhanced activity, suggesting substituent effects on target binding .
Q. What strategies optimize this compound’s adsorption efficiency in environmental remediation studies?
- Methodological Answer : Functionalize activated carbon with amine groups to enhance π-π interactions. Conduct batch adsorption experiments (pH 7, 25°C) and fit data to Langmuir isotherms. For metal ion co-removal, modify with thiol groups to chelate heavy metals (e.g., Co²⁺). Characterize post-adsorption surfaces via BET and XPS to confirm mechanisms .
Data Analysis & Validation
Q. How should researchers statistically validate purity and yield data for this compound?
- Methodological Answer : Perform triplicate syntheses and report mean ± standard deviation. Use ANOVA to compare batch variations. For HPLC purity, apply the Horwitz equation to assess inter-laboratory reproducibility. Outliers in melting points (>2°C deviation) suggest impurities; re-purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
